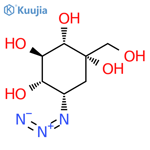

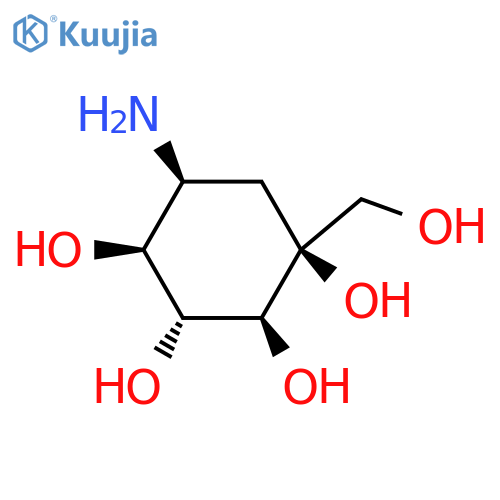

Cas no 83465-22-9 (4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol)

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Chemische en fysische eigenschappen

Naam en identificatie

-

- valiolamine

- 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

- 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol

- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

- 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate

- Valinolamine

- Valiolamine hydrate

- (1S,2S,3R,4S,5S)-5-Amino-1-hydroxymethylcyclohexane-1,2,3,4-tetranol

- 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate

- C7H15NO5

- D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-, hydrate

- BDBM50241137

- AK109366

- VDLOJRUTNRJDJO-ZYNSJIGGSA-N

- BDBM50024129

- FCH856530

- API0004565

- R779

- AS-1

- 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol (ACI)

- EB 0155

- 83465-22-9

- D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-

- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol;Valiolamine

- MFCD07773061

- A840578

- QHW83U8Q5B

- W9S

- EB0155

- CHEBI:222745

- 5-Amino-1-hydroxymethyl-cyclohexane-1,2,3,4-tetraol

- AKOS006287538

- C76668

- DTXSID601003447

- 4-amino-3,4-dideoxy-2-c-(hydroxymethyl)-d-epi-inositol

- CHEMBL9216

- EB-0155

- CHEMBL222396

- AS-14081

- 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

- AC-1555

- rel-(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

- 223464-03-7

-

- MDL: MFCD07773061

- Inchi: 1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1

- InChI-sleutel: VDLOJRUTNRJDJO-ZYNSJIGGSA-N

- LACHT: C([C@]1(C[C@H](N)[C@H](O)[C@@H](O)[C@@H]1O)O)O

Berekende eigenschappen

- Exacte massa: 118.11100

- Monoisotopische massa: 193.095

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 6

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

- Complexiteit: 190

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -3.3

- Topologisch pooloppervlak: 127

Experimentele eigenschappen

- Dichtheid: 1.623

- Smeltpunt: 138-143°C

- Kookpunt: 368.6 °C at 760 mmHg

- Vlampunt: 176.7 °C

- PSA: 72.27000

- LogboekP: 0.30140

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315; H319; H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Opslagvoorwaarde:Store long-term at -20°C

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Douanegegevens

- HS-CODE:2922199090

- Douanegegevens:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D757429-1g |

(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol |

83465-22-9 | 97% | 1g |

$160 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YO614-50mg |

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |

83465-22-9 | 97% | 50mg |

543.0CNY | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99020-250mg |

Valiolamine |

83465-22-9 | 97% | 250mg |

¥303.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YO614-100mg |

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |

83465-22-9 | 97% | 100mg |

995CNY | 2021-05-08 | |

| TRC | A604800-250mg |

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |

83465-22-9 | 250mg |

$ 460.00 | 2023-09-08 | ||

| Advanced ChemBlocks | 10459-100MG |

Valiolamine |

83465-22-9 | 98% | 100MG |

$295 | 2023-09-15 | |

| Advanced ChemBlocks | 10459-1G |

Valiolamine |

83465-22-9 | 98% | 1G |

$1,250 | 2023-09-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S901319-250mg |

(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol |

83465-22-9 | 97% | 250mg |

1,717.20 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286857-500 mg |

Valiolamine, |

83465-22-9 | 500MG |

¥9,025.00 | 2023-07-10 | ||

| TRC | A604800-500mg |

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |

83465-22-9 | 500mg |

$ 820.00 | 2023-04-19 |

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Productiemethode

Synthetic Routes 1

1.2 Reagents: Water ; -60 °C; -60 °C → rt

1.3 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; rt; 1 h, 80 °C

1.4 Reagents: Acetic acid Solvents: Water ; 18 h, 50 °C

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Carbon dioxide ; rt

1.3 Reagents: Amberlite CG 50 Solvents: Water ; 5 h, rt

1.4 Reagents: Dowex 50W Solvents: Water ; 2 h, rt

Synthetic Routes 4

Synthetic Routes 5

1.2 Reagents: Sodium bicarbonate ; pH 7, rt

2.1 Reagents: Sodium borohydride Solvents: Methanol ; 8 h, rt

2.2 Reagents: Acetic acid ; pH 6 - 7, rt

3.1 Reagents: Barium hydroxide Solvents: Water ; 8 h, 80 °C; 80 °C → rt

3.2 Reagents: Carbon dioxide ; rt

3.3 Reagents: Amberlite CG 50 Solvents: Water ; 5 h, rt

3.4 Reagents: Dowex 50W Solvents: Water ; 2 h, rt

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Raw materials

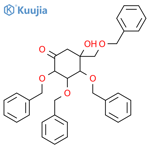

- (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one

- 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

- D-epi-Inositol, 4-azido-3,4-dideoxy-2-C-(hydroxymethyl)-

- 4H-[1,4]Dioxino[2,3-h]-1,3-benzodioxin-4a(5H)-ol, 6-aminohexahydro-8,9-dimethoxy-2,2,8,9-tetramethyl-, (4aS,6S,6aS,8R,9R,10aR,10bS)-

- D-epi-Inositol, 4-(acetylamino)-2-C-[(acetyloxy)methyl]-3,4-dideoxy-, 1,5,6-triacetate

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Preparation Products

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Gerelateerde literatuur

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

83465-22-9 (4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol) Gerelateerde producten

- 1361530-15-5(5-(2,3,4-Trichlorophenyl)-3-(trifluoromethyl)pyridine-2-methanol)

- 503068-37-9((1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol)

- 2096333-91-2(5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester)

- 473730-88-0(3-methylpiperidin-3-ol)

- 922061-89-0(2-methyl-N-{4-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}propanamide)

- 2171170-62-8((2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-2-methylpyrrolidine-2-carboxylic acid)

- 2142-64-5(2-Ethylacetophenone)

- 1512918-68-1(3-fluoro-N-(1H-imidazol-2-yl)methyl-5-methylaniline)

- 2228091-28-7(2-amino-4-ethoxypentanoic acid)

- 2305570-76-5(1-(4-Fluorophenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-2-oxo-3-pyrrolidinecarboxamide)